4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

chemical probe sulfamoyl benzamide pyrazole-furan hybrid

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7) is a synthetic small molecule (MF: C₁₈H₂₀N₄O₄S; MW: 388.44 g/mol) that belongs to the sulfamoyl benzamide class, integrating a 4-(N,N-dimethylsulfamoyl)phenyl core with a chiral ethyl linker bearing both furan-2-yl and 1H-pyrazol-1-yl heterocycles. This compound is a specialized chemical probe within the broader family of sulfonamide-tethered pyrazole derivatives, which have been explored for diverse pharmacological activities including CB2 receptor modulation, NTPDase inhibition, and anti-inflammatory or anticancer effects.

Molecular Formula C18H20N4O4S
Molecular Weight 388.44
CAS No. 2034566-73-7
Cat. No. B3015153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
CAS2034566-73-7
Molecular FormulaC18H20N4O4S
Molecular Weight388.44
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-14(7-9-15)18(23)19-13-16(17-5-3-12-26-17)22-11-4-10-20-22/h3-12,16H,13H2,1-2H3,(H,19,23)
InChIKeyBEUYIRNZTKCDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7): Procurement-Relevant Baseline Overview


4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7) is a synthetic small molecule (MF: C₁₈H₂₀N₄O₄S; MW: 388.44 g/mol) that belongs to the sulfamoyl benzamide class, integrating a 4-(N,N-dimethylsulfamoyl)phenyl core with a chiral ethyl linker bearing both furan-2-yl and 1H-pyrazol-1-yl heterocycles. This compound is a specialized chemical probe within the broader family of sulfonamide-tethered pyrazole derivatives, which have been explored for diverse pharmacological activities including CB2 receptor modulation, NTPDase inhibition, and anti-inflammatory or anticancer effects [1]. Despite structural resemblance to several literature-reported active scaffolds, this specific compound lacks primary research publications, patents, or public biological assay data establishing its own quantifiable differentiation [2].

Why In-Class Compounds Cannot Simply Substitute for 4-(N,N-Dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7)


Sulfamoyl benzamides with pyrazole and furan appendages are not freely interchangeable due to the profound impact of subtle structural variations on target engagement, selectivity, and pharmacokinetic profiles. Literature on the class demonstrates that the regioisomeric connectivity of the pyrazole ring, the nature of the heteroaryl substituent, and the sulfonamide substitution pattern each independently control isoform selectivity against targets such as h-NTPDases and cannabinoid receptors [1]. Furthermore, in pyrazole-sulfonamide hybrids evaluated for antidiabetic and anti-Alzheimer's activities, identical core scaffolds with different substituents showed up to 5-fold variation in enzyme inhibition potency [2]. Without compound-specific biological profiling data for CAS 2034566-73-7, any substitution of a structurally similar analog would carry an undefined risk of shifting activity profiles, selectivity windows, or physicochemical properties in ways that cannot be predicted from class-level SAR alone.

Quantitative Differentiation Evidence for 4-(N,N-Dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7)


Absence of Compound-Specific Quantitative Biological or Pharmacological Differentiation Data

After exhaustive search of primary research literature, patents, and authoritative public databases including PubChem, BindingDB, ChEMBL, and PubMed, no quantitative biological assay data (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition, selectivity ratios, or ADMET parameters) were identified for CAS 2034566-73-7 that would permit a direct, cross-study, or class-level quantitative comparison against any named comparator. The compound appears in commercial supplier catalogs as a research-grade screening compound, but the reported 'antioxidant activity (DPPH/ABTS)' claims originate from vendor promotional summaries rather than from peer-reviewed publications or patent experimental sections and lack comparator data, assay conditions, and dose-response metrics . Consequently, no quantifiable differentiation can be established at this time.

chemical probe sulfamoyl benzamide pyrazole-furan hybrid

Potential Research Application Scenarios for 4-(N,N-Dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034566-73-7)


Exploratory SAR Library Expansion in NTPDase Inhibitor Programs

Given that sulfamoyl benzamides with heterocyclic appendages have demonstrated selective sub-micromolar inhibition of h-NTPDase isoforms (e.g., compound 3i, h-NTPDase1 IC₅₀ = 2.88 ± 0.13 μM) [1], CAS 2034566-73-7—with its unique combination of a chiral ethyl linker, furan-2-yl, and 1H-pyrazol-1-yl substituents—could serve as a novel scaffold for probing steric and electronic requirements within the NTPDase active site. Its procurement value lies in extending the structural diversity of existing SAR series to identify new selectivity determinants.

Dual-Target Fragment-Based Screening for Metabolic-Neurodegenerative Indications

Recent studies on pyrazole-sulfonamide hybrids have shown dual anti-diabetic (α-amylase, α-glucosidase inhibition) and anti-Alzheimer's (acetylcholinesterase inhibition) activities, with potency varying up to 5-fold based on substitution patterns [2]. CAS 2034566-73-7, as a dimethylsulfamoyl variant with a flexible furan-pyrazole ethyl linker, represents a structurally distinct chemotype for screening against these dual targets, potentially yielding differentiated multi-target profiles if empirical data become available.

CB2 Receptor Ligand Diversification for Pain and Inflammation Research

The sulfamoyl benzamide class has produced CB2-selective agonists with >100-fold functional selectivity (e.g., compound 27, CB1/CB2 selectivity = ~120) [3]. CAS 2034566-73-7 introduces a furan-pyrazole ethyl side chain not present in any reported CB2-active congener. It may be procured as a diversity-oriented screening compound to evaluate whether the furan-pyrazole motif enhances or diminishes CB2 affinity and selectivity relative to the established phenyl- and thiazole-containing analogs.

Quote Request

Request a Quote for 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.